![molecular formula C19H27N3O2 B1667764 Bavisant CAS No. 929622-08-2](/img/structure/B1667764.png)
Bavisant
Overview
Description
Bavisant, also known as JNJ-31001074, is a small molecule that has been used in trials studying the basic science and treatment of Alcoholism, Pharmacokinetics, Drug Interactions, Attention Deficit Hyperactivity Disorder, and Attention Deficit Disorders With Hyperactivity . It is a highly selective, orally active antagonist of the human H3 receptor with a novel mechanism of action, involving wakefulness and cognition, with potential as a treatment for ADHD .
Molecular Structure Analysis
Bavisant has a molecular formula of C19H27N3O2 . It belongs to the class of organic compounds known as benzamides, which are organic compounds containing a carboxamido substituent attached to a benzene ring .
Physical And Chemical Properties Analysis
Bavisant has a molecular weight of 329.44 . It has a molecular formula of C19H27N3O2 .
Scientific Research Applications
Treatment of Attention-Deficit Hyperactivity Disorder (ADHD)
Bavisant (JNJ-31001074) is a highly selective, orally active antagonist of the human H3 receptor . It has a novel mechanism of action, involving wakefulness and cognition, with potential as a treatment for ADHD .
In a randomized clinical study, Bavisant was evaluated for its efficacy, safety, and tolerability in adults with ADHD . The study found that Bavisant has the potential to improve attention and impulsivity . This suggests that H3 antagonists like Bavisant, due to their novel mechanism of action, may offer an important alternative for the treatment of ADHD .
Research in Alcoholism, Pharmacokinetics, and Drug Interactions
Bavisant has also been used in trials studying the basic science and treatment of Alcoholism, Pharmacokinetics, and Drug Interactions . While the specific details of these studies are not readily available, it indicates that Bavisant’s unique properties and mechanisms of action are being explored in various scientific research contexts .
Mechanism of Action
Target of Action
Bavisant, also known as JNJ-31001074, is a highly selective, orally active antagonist of the human H3 receptor . The H3 receptor is a histamine receptor that resides on non-histamine neurons and regulates other neurotransmitters .
Mode of Action
As an antagonist of the H3 receptor, Bavisant blocks the action of histamine at these receptors. This blockade leads to increased release of various neurotransmitters, which can enhance wakefulness and cognition . This makes Bavisant potentially useful for conditions like Attention Deficit Hyperactivity Disorder (ADHD) .
Biochemical Pathways
Therefore, blocking this receptor could affect multiple biochemical pathways related to neurotransmission .
Pharmacokinetics
It is known that bavisant is orally active, suggesting good bioavailability .
Result of Action
The antagonism of the H3 receptor by Bavisant results in enhanced wakefulness and cognition . This makes it a potential treatment for conditions like ADHD .
Future Directions
Relevant Papers
One relevant paper is a randomized clinical study of a histamine H3 receptor antagonist for the treatment of adults with attention-deficit hyperactivity disorder . The study evaluated the efficacy, safety, and tolerability of three dosages of Bavisant compared with placebo in adults with ADHD .
properties
IUPAC Name |
(4-cyclopropylpiperazin-1-yl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c23-19(22-9-7-21(8-10-22)18-5-6-18)17-3-1-16(2-4-17)15-20-11-13-24-14-12-20/h1-4,18H,5-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBVSGSIXIIREO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001026045 | |
Record name | (4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001026045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bavisant | |
CAS RN |
929622-08-2 | |
Record name | Bavisant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929622082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bavisant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001026045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAVISANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9827P7LFVH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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